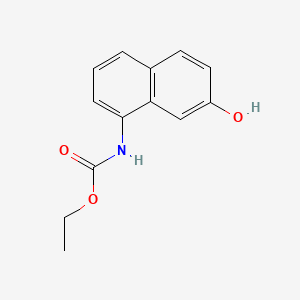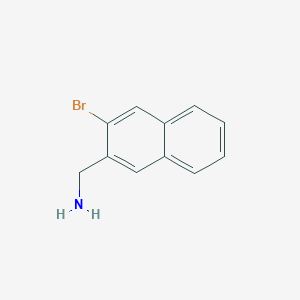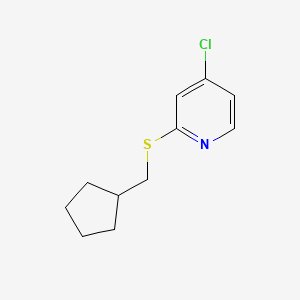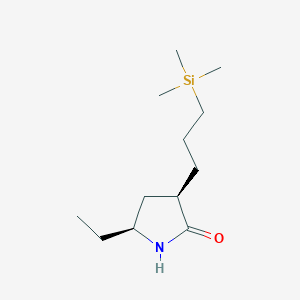
5-Phenylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylnaphthalene-1,4-dione is a chemical compound with the molecular formula C16H10O2. It is a derivative of naphthoquinone, characterized by the presence of a phenyl group attached to the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Phenylnaphthalene-1,4-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction between 1,4-naphthoquinone and phenylacetylene. This reaction typically requires a catalyst, such as a Lewis acid, and is conducted under reflux conditions in an appropriate solvent .
Another method involves the oxidative coupling of 1,4-naphthoquinone with benzene derivatives in the presence of an oxidizing agent like potassium permanganate or ceric ammonium nitrate. This reaction is usually carried out in an acidic medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more complex quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted naphthoquinones.
Wissenschaftliche Forschungsanwendungen
5-Phenylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its quinone structure, which is known to interact with biological systems.
Wirkmechanismus
The mechanism of action of 5-Phenylnaphthalene-1,4-dione involves its interaction with cellular components, particularly through redox reactions. The quinone structure allows it to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This property is exploited in its potential use as an anticancer agent, where the generation of ROS can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities and use in organic synthesis.
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
Juglone (5-Hydroxy-1,4-naphthoquinone): Found in walnut trees and known for its allelopathic properties.
Uniqueness
5-Phenylnaphthalene-1,4-dione is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially introduce new properties not observed in the parent compound or other derivatives .
Eigenschaften
CAS-Nummer |
33522-29-1 |
|---|---|
Molekularformel |
C16H10O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
5-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H10O2/c17-14-9-10-15(18)16-12(7-4-8-13(14)16)11-5-2-1-3-6-11/h1-10H |
InChI-Schlüssel |
LUVNBFPWKLTVLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=O)C=CC(=O)C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


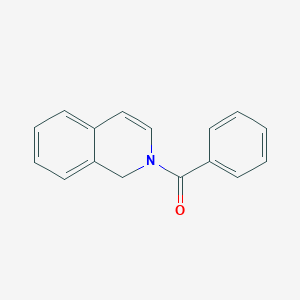

![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)



![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
